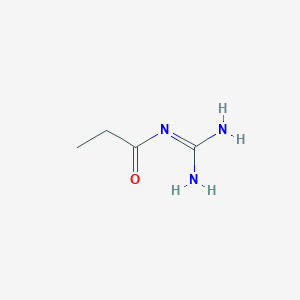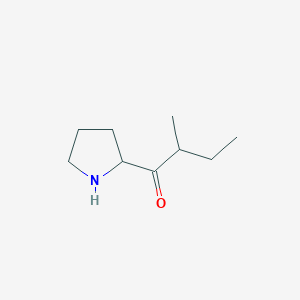
2-Methyl-1-(pyrrolidin-2-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
These compounds contain valine or a derivative thereof resulting from the reaction of valine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom . This compound is characterized by its pyrrolidine ring, which is a five-membered nitrogen-containing ring, and its butanone structure.
Méthodes De Préparation
The synthesis of 2-Methyl-1-(pyrrolidin-2-yl)butan-1-one can be achieved through various synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates . Another approach is the oxidation of pyrrolidine derivatives . Industrial production methods often involve the use of specific catalysts and reaction conditions to optimize yield and purity. For example, the use of copper (II) catalysts and specific oxidants can facilitate the formation of pyrrolidin-2-ones .
Analyse Des Réactions Chimiques
2-Methyl-1-(pyrrolidin-2-yl)butan-1-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the pyrrolidine ring can lead to the formation of pyrrolidin-2-ones .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a versatile synthon in organic synthesis due to its rich reactivity . In biology and medicine, it is studied for its potential pharmacological properties and interactions with biological targets . Industrially, it is used in the synthesis of various fine chemicals, including drugs, dyes, and pigments .
Mécanisme D'action
The mechanism of action of 2-Methyl-1-(pyrrolidin-2-yl)butan-1-one involves its interaction with specific molecular targets and pathways. For example, it can act on dipeptidyl peptidase 4, influencing various biological processes . The compound’s effects are mediated through its binding to these targets, leading to changes in cellular functions and signaling pathways.
Comparaison Avec Des Composés Similaires
2-Methyl-1-(pyrrolidin-2-yl)butan-1-one can be compared with other similar compounds, such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their functional groups and reactivity. The unique combination of the pyrrolidine ring and the butanone structure in this compound contributes to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H17NO |
|---|---|
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
2-methyl-1-pyrrolidin-2-ylbutan-1-one |
InChI |
InChI=1S/C9H17NO/c1-3-7(2)9(11)8-5-4-6-10-8/h7-8,10H,3-6H2,1-2H3 |
Clé InChI |
UVNUIMWJMWERTE-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(=O)C1CCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide](/img/structure/B13171429.png)
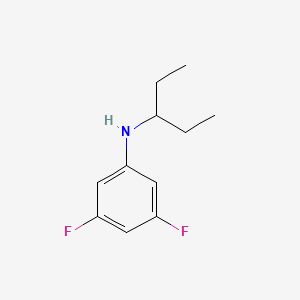


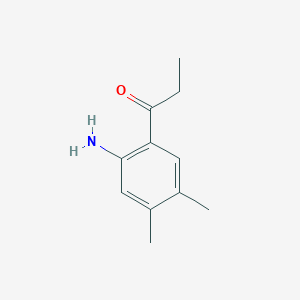


![1-[2-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]ethan-1-one](/img/structure/B13171457.png)
![Ethyl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13171473.png)

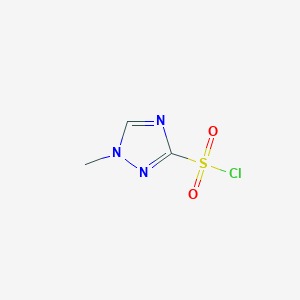
![3-(Chloromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13171480.png)
